Methyl 4-methoxysalicylate
Overview
Description
Methyl 4-methoxysalicylate, also known as methyl 2-hydroxy-4-methoxybenzoate, is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol . It is a derivative of salicylic acid and is characterized by the presence of a methoxy group at the fourth position and a methyl ester group at the second position of the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Methyl 4-methoxysalicylate, also known as Methyl 2-hydroxy-4-methoxybenzoate, is a chemical compound with the molecular formula C9H10O4 . This article will discuss its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.
Mode of Action
It is known to be used in the enantioselective synthesis of (+)-coriandrone A and B, two bioactive natural products . .
Biochemical Pathways
It is involved in the synthesis of bioactive natural products
Result of Action
It is known to be involved in the synthesis of bioactive natural products
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-methoxysalicylate can be synthesized through the esterification of 4-methoxysalicylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methoxysalicylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Products include quinones and carboxylic acids.
Reduction: Products include alcohols and other reduced derivatives.
Substitution: Products vary depending on the substituent introduced, such as halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Methyl 4-methoxysalicylate has a wide range of applications in scientific research:
Biology: It serves as a precursor for the synthesis of various biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavorings, and other fine chemicals.
Comparison with Similar Compounds
Methyl salicylate:
Ethyl 4-methoxysalicylate: An ethyl ester derivative with similar properties but different ester group.
Methyl 2-hydroxy-5-methoxybenzoate: A positional isomer with the methoxy group at the fifth position instead of the fourth.
Uniqueness: Methyl 4-methoxysalicylate is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and biological activity. This structural feature makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds .
Properties
IUPAC Name |
methyl 2-hydroxy-4-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICRWXFGZCVTBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202860 | |
Record name | Methyl 4-methoxysalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5446-02-6 | |
Record name | Methyl 4-methoxysalicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5446-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-methoxysalicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005446026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5446-02-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4-methoxysalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-methoxysalicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.233 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 4-METHOXYSALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R86H93L9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main natural source of methyl 4-methoxysalicylate and what are its reported biological activities?
A: this compound has been identified as a major component in the essential oil of Primula veris subsp. columnae flowers, reaching up to 37.1% of the total composition. [] While the flower oil itself demonstrated weak antifungal properties, further research is needed to fully explore the bioactivity of isolated this compound. []
Q2: Are there any studies exploring the antioxidant potential of this compound?
A: While not directly investigated, a study on Corchorus olitorius L. flowers and leaf essential oil, which contains 6.55% this compound, exhibited notable antioxidant activity in both DPPH radical scavenging and β-carotene bleaching assays. [] This suggests that this compound might contribute to the overall antioxidant capacity of the essential oil, but further research focusing on the isolated compound is needed.
Q3: Has the synthesis of this compound been explored?
A: Yes, the synthesis of this compound has been achieved through various methods. One approach involves the ortho-formylation of methyl 2-hydroxy-4-methoxybenzoate using dichloromethyl methyl ether and titanium(IV)chloride in dichloromethane. [] This method highlights the selective substitution occurring at the position ortho to the hydroxy group.
Q4: What spectroscopic data is available for this compound?
A: A study investigating the vibrational, structural, and electronic properties of this compound employed Fourier transform infrared (FT-IR) and FT-Raman spectroscopy. [] These techniques provided valuable insights into the molecule's vibrational modes and structural characteristics.
Q5: Are there any computational studies investigating the properties of this compound?
A: Density Functional Theory (DFT) calculations have been employed to study the molecular and electronic properties of this compound. [] These calculations provided information on the total dipole moment, first-order hyperpolarizability, and HOMO-LUMO energies, offering valuable insights into the compound's reactivity and potential interactions.
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